Ethyl 2-Cyano-3,3-diethylacrylate-d6
Description
Properties
Molecular Formula |
C₁₀H₉D₆NO₂ |
|---|---|
Molecular Weight |
187.27 |
Synonyms |
2-Cyano-3-ethyl-2-pentenoic acid Ethyl Ester-d6; NSC 409975-d6 |
Origin of Product |
United States |
Preparation Methods
Catalytic Knoevenagel Condensation
In a representative protocol, benzophenone (1.0 mol) and ethyl cyanoacetate (1.05 mol) are refluxed in cyclohexane with sodium bicarbonate (0.1 mol) at 102–104°C for 16–18 hours, yielding ECDPA at 94.1% efficiency. Water generated during the reaction is continuously removed via azeotropic distillation to shift equilibrium toward product formation. Sodium bicarbonate, a mild base, minimizes cyano group side reactions compared to stronger alkalis like NaOH.
Table 1: Comparative Analysis of Catalysts in ECDPA Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Sodium bicarbonate | Cyclohexane | 102–104 | 16–18 | 94.1 | 99.3 |
| Ammonium acetate | n-Heptane | Reflux | 15 | 89.2 | 98.7 |
| Pyrographite | Ionic liquid | 110 | 12 | 91.5 | 99.1 |
Data adapted from CN104672107A and CN110981752.
Deuteration Strategies for ECDPA-d6
Deuterium incorporation into ECDPA targets the six hydrogen atoms on the two phenyl rings. Two primary methods are validated:
Direct H/D Exchange via Rhodium Catalysis
A patent by WO2017045648A1 describes deuteration using D2O or deuterated alcohols (e.g., CD3OD) with a rhodium catalyst (e.g., RhCl3·3H2O) and triethylamine. The reaction proceeds at 80°C for 24 hours, achieving >99% deuterium incorporation at aromatic positions. The mechanism involves reversible C–H bond activation, favoring deuterium due to the kinetic isotope effect.
Key Conditions:
-
Deuterium Source: D2O/CD3OD (4:1 v/v)
-
Catalyst: RhCl3·3H2O (5 mol%)
-
Base: Triethylamine (2.5 equiv)
-
Temperature: 80°C
-
Time: 24 hours
Synthesis from Deuterated Benzophenone Precursors
Alternative routes employ deuterated benzophenone (C6D5)2CO, synthesized via Friedel-Crafts acylation of d6-benzene (C6D6) with acetyl chloride in the presence of AlCl3. Subsequent Knoevenagel condensation with ethyl cyanoacetate under standard conditions yields ECDPA-d6 with 98.2% isotopic purity.
Advantages:
-
Avoids post-synthetic deuteration, simplifying purification.
-
Higher regioselectivity compared to H/D exchange.
Analytical Validation of ECDPA-d6
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR confirms deuterium incorporation via the absence of aromatic proton signals (δ 7.2–7.8 ppm). Quantitative 13C NMR reveals no residual protiated carbons.
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-Cyano-3,3-diethylacrylate-d6, and how can reaction parameters be controlled to achieve high purity?
The synthesis of structurally related acrylates (e.g., Ethyl 2-cyano-3,3-diphenylacrylate) typically employs the Knoevenagel condensation, involving a ketone/aldehyde and a cyanoacetate ester. For this compound, the deuterated ethyl groups would require substitution with deuterated reagents (e.g., CD₃CD₂OH). Key parameters include:
- Catalyst selection : Titanium chloride (TiCl₄) or pyridine enhances reaction efficiency .
- Solvent and temperature : Refluxing in non-polar solvents (e.g., n-heptane) under inert conditions improves yield (up to 94%) and purity (99.3% by HPLC) .
- Deuterium incorporation : Use of deuterated ethanol (C₂D₅OD) during esterification ensures isotopic labeling .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key features should be analyzed?
- NMR : ¹H NMR identifies non-deuterated impurities, while ¹³C NMR confirms cyano and ester group positions. Deuterium labeling reduces signal splitting in ¹H NMR, simplifying spectral analysis .
- Mass Spectrometry (MS) : High-resolution MS (e.g., GC-APCI-QTOF) detects the molecular ion [M]⁺ (m/z 283.3 for non-deuterated analog) and fragments like C≡N loss (Δm/z 26). Deuterated analogs show shifted peaks (e.g., +6 Da for d6) .
- IR Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ester C=O) confirm functional groups .
Q. What are the stability considerations for this compound under various storage conditions, and how should degradation be monitored?
- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis. Combustible solids (WGK 3 classification) require fire-safe storage .
- Degradation monitoring : Use HPLC to detect hydrolysis products (e.g., carboxylic acid derivatives). Non-aqueous alkaline conditions accelerate ester hydrolysis, forming 2-cyano-3,3-diethylacrylic acid-d6 .
Advanced Research Questions
Q. How does the deuterium labeling in this compound influence its NMR spectral analysis compared to the non-deuterated analog?
Deuterium substitution at ethyl groups (C₂D₅) eliminates ¹H signals from these positions, reducing spectral complexity. This is critical in tracking reaction pathways or metabolic studies, where isotopic labeling minimizes signal overlap. For example, in ¹H NMR, the absence of ethyl proton signals confirms successful deuteration, while ²H NMR (if accessible) directly probes deuterium distribution .
Q. What computational methods can predict the excited-state behavior of this compound, and how do they align with experimental UV-Vis data?
- TD-DFT (Time-Dependent Density Functional Theory) : Models UV absorption by simulating electronic transitions. The cyano and ester groups contribute to π→π* transitions (~300 nm), consistent with experimental λmax values for analogs like Ethyl 2-cyano-3,3-diphenylacrylate .
- Solvent effects : Include polarizable continuum models (PCM) to account for solvent shifts. Compare computed excitation energies with experimental UV-Vis spectra to validate accuracy .
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility) of Ethyl 2-Cyano-3,3-diethylacrylate derivatives across different studies?
- Validation via replication : Reproduce synthesis and purification methods from conflicting studies. For example, melting points vary with purity (97–99°C for 98% pure vs. lower for impure samples) .
- Advanced characterization : Use DSC (Differential Scanning Calorimetry) for precise melting point determination. Solubility discrepancies can be resolved through systematic studies in graded solvent systems (e.g., ethanol/water mixtures) .
Q. In kinetic studies using this compound, how can isotopic effects be quantified to elucidate reaction mechanisms?
- Kinetic Isotope Effect (KIE) : Compare reaction rates of deuterated vs. non-deuterated compounds. A primary KIE (kH/kD > 1) suggests bond-breaking in the rate-determining step (e.g., C-D vs. C-H cleavage) .
- Isotopic tracing : Use MS or ²H NMR to track deuterium retention in products, identifying whether specific positions (e.g., ethyl groups) participate in the mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
